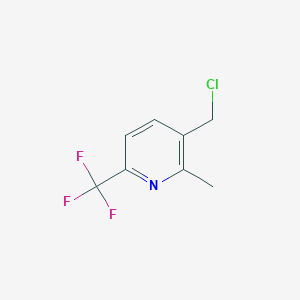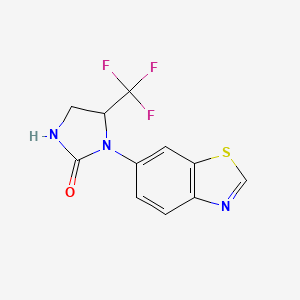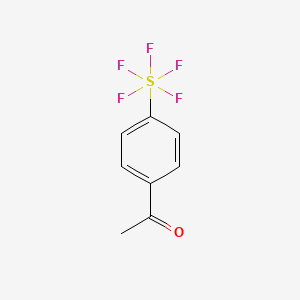
3-(Chlormethyl)-2-methyl-6-(Trifluormethyl)pyridin
Übersicht
Beschreibung
“3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
There are three main methods for preparing TFMP derivatives: chlorine/fluorine exchange using trichloromethylpyridine; construction of a pyridine ring from a trifluoromethyl-containing building block; or direct introduction of a trifluoromethyl group using a trifluoromethyl active species .Molecular Structure Analysis
The molecular structure of TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The synthesis of TFMP derivatives generally involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wissenschaftliche Forschungsanwendungen
Pflanzenschutzmittel
TFMP und seine Derivate werden in der Pflanzenschutzmittelindustrie weit verbreitet eingesetzt. Die Hauptanwendung von TFMP-Derivaten ist der Schutz von Nutzpflanzen vor Schädlingen . Fluazifop-Butyl war das erste TFMP-Derivat, das auf dem Pflanzenschutzmittelmarkt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Pflanzenschutzmittel ISO-Gemeinschaftsnamen erhalten .
Pharmazeutika
Mehrere TFMP-Derivate werden auch in der pharmazeutischen Industrie eingesetzt. Fünf pharmazeutische Produkte, die die TFMP-Gruppe enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizin
Im Bereich der Veterinärmedizin haben zwei Veterinärprodukte, die die TFMP-Gruppe enthalten, die Marktzulassung erhalten .
Synthese von Derivaten
Die Synthese von TFMP-Derivaten ist ein wichtiger Forschungsbereich. Beispielsweise können Produkte durch katalytische Hydrogenolyse zu 3-(Trifluormethyl)pyridin (3-TF) reduziert und dann zur Reduzierung der Gesamtkosten in den Reaktor zurückgeführt werden .
Schädlingsbekämpfung
Wie bei anderen TFMP-Derivaten beobachtet, führt das Vorhandensein von Fluor und Pyridinstruktur zu überlegenen Schädlingsbekämpfungseigenschaften im Vergleich zu traditionellen phenylhaltigen Insektiziden .
Zukünftige Anwendungen
Angesichts der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridinrestes wird erwartet, dass in Zukunft viele neue Anwendungen von TFMP entdeckt werden .
Wirkmechanismus
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Tfmp derivatives are known to undergo trifluoromethylation of carbon-centered radical intermediates . This process involves the addition of a trifluoromethyl group to a carbon-centered radical, which can significantly alter the chemical properties of the molecule.
Biochemical Pathways
It’s known that tfmp derivatives have a significant impact on various biochemical processes due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
It’s known that the presence of a trifluoromethyl group in a molecule can significantly affect its pharmacokinetic properties .
Result of Action
It’s known that tfmp derivatives have shown higher fungicidal activity than chlorine and other derivatives .
Action Environment
The presence of a trifluoromethyl group in a molecule can significantly affect its reactivity and stability .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to enzyme inhibition or activation . Additionally, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .
Cellular Effects
The effects of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . Furthermore, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine exerts its effects through several mechanisms. One key mechanism involves the formation of covalent adducts with biomolecules, such as proteins and nucleic acids . This covalent binding can result in the inhibition or activation of enzyme activity, depending on the specific target. Additionally, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can degrade into various metabolites, some of which may retain biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated potential cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level triggers significant adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, potentially affecting metabolic flux and metabolite levels. The interaction with cofactors, such as NADPH, is essential for the enzymatic activity of cytochrome P450 and the subsequent metabolism of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine .
Transport and Distribution
The transport and distribution of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, influencing its localization and accumulation within different cellular compartments . The interaction with binding proteins can also affect its bioavailability and distribution, impacting its overall biological activity .
Subcellular Localization
The subcellular localization of 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization within these compartments can influence its interaction with specific biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-(chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N/c1-5-6(4-9)2-3-7(13-5)8(10,11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKHRMBSNRCFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733148 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917396-29-3 | |
| Record name | 3-(Chloromethyl)-2-methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyldibenzo[B,F]oxepin-10(11H)-one](/img/structure/B1397979.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indol-6-amine](/img/structure/B1397980.png)
![[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1397981.png)
![tert-butyl N-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethyl]carbamate](/img/structure/B1397983.png)
![3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B1397987.png)




